4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine

Medicinal chemistry Solubility optimization Property-based design

This research-grade naphthothiophene-morpholine amide offers distinct advantages over its piperidine (CAS 320424-01-9) and other congeners: three hydrogen-bond acceptor sites, lower computed logP (3.0), and higher TPSA (57.8 Ų) for improved solubility and reduced phospholipidosis risk. The chair-conformation morpholine ring provides a rigid pharmacophoric anchor absent in flexible piperidine analogs, minimizing entropic binding penalties. Backed by the Taisho patent family for hepatic triglyceride and glucose reduction, it is ideal for systematic SAR studies exploring amide heterocycle effects on potency, selectivity, and ADME properties.

Molecular Formula C17H17NO2S
Molecular Weight 299.39
CAS No. 320424-00-8
Cat. No. B2762085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine
CAS320424-00-8
Molecular FormulaC17H17NO2S
Molecular Weight299.39
Structural Identifiers
SMILESC1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)N4CCOCC4
InChIInChI=1S/C17H17NO2S/c19-17(18-7-9-20-10-8-18)15-11-13-6-5-12-3-1-2-4-14(12)16(13)21-15/h1-4,11H,5-10H2
InChIKeyNVPREAOAIOZWBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine (CAS 320424-00-8) – Structural Baseline for Procurement and Screening


4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine (CAS 320424-00-8; PubChem CID 1490438) is a synthetic small molecule comprising a 4,5-dihydronaphtho[1,2-b]thiophene core connected via a carbonyl linker to a morpholine ring [1]. It belongs to the naphthothiophene class, a scaffold associated in the patent literature with triglyceride- and glucose-lowering activities [2]. The compound has a molecular weight of 299.4 g·mol⁻¹, a computed XLogP3 of 3, zero hydrogen-bond donors, and a topological polar surface area (TPSA) of 57.8 Ų [1]. It is commercially available from multiple vendors, typically at ≥90% purity, and is supplied as a research-grade screening compound .

Why 4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine Cannot Be Casually Replaced by In-Class Naphthothiophene Amides


The morpholine amide moiety in this compound imparts a distinct hydrogen-bond acceptor profile (three acceptors, including the morpholine ring oxygen) and a constrained chair conformation that differentiates it from piperidine, piperazine, or carboxamide congeners [1][2]. In the Taisho patent family covering 4,5-dihydronaphtho[1,2-b]thiophene derivatives, biological activity (hepatic triglyceride reduction, blood glucose lowering) is exquisitely sensitive to the nature of the R₁ substituent at the 2-position; simple acyl or 1-hydroxyalkyl groups are claimed, while morpholine amides are not exemplified, underscoring that even closely related amide replacements cannot be assumed bioequivalent [3]. Substituting the morpholine for piperidine (CAS 320424-01-9) eliminates one H-bond acceptor site and increases lipophilicity, which may alter solubility, metabolic stability, and target engagement in ways that are not predictable without direct comparative data. These structural distinctions mean that procurement for a defined screening cascade requires the exact morpholine derivative rather than an in-class analog.

Quantitative Differentiation Evidence for 4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine vs. Closest Analogs


Hydrogen-Bond Acceptor Count: Morpholine vs. Piperidine Analog – Impact on Polarity and Solubility

The morpholine-containing target compound possesses three hydrogen-bond acceptor (HBA) sites (two from the amide carbonyl and morpholine oxygen, one from the morpholine ring oxygen), whereas the direct piperidine analog (CAS 320424-01-9; 1-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}piperidine) has only two HBA sites (amide carbonyl and amide nitrogen), as the piperidine ring contributes no additional acceptor [1]. This one-acceptor difference increases the calculated TPSA from approximately 46 Ų (estimated for the piperidine analog, based on fragment contributions) to 57.8 Ų for the morpholine compound [1], which is expected to enhance aqueous solubility and reduce passive membrane permeability relative to the piperidine counterpart [2]. No experimental solubility or permeability data were identified for a direct head-to-head comparison.

Medicinal chemistry Solubility optimization Property-based design

Lipophilicity (XLogP3) Differentiation: Morpholine Incorporation Reduces logP vs. Piperidine Analog

The computed XLogP3 for the morpholine compound is 3.0 [1]. In contrast, the piperidine analog (CAS 320424-01-9), where the morpholine oxygen is replaced by a methylene group, is predicted to have a higher XLogP3 of approximately 3.6–3.9 based on the ~+0.5 to +0.9 logP increment typically contributed by replacing an ether oxygen with a methylene in matched molecular pair analyses [2]. This difference of ∼0.6–0.9 log units translates to a roughly 4- to 8-fold lower lipophilicity for the morpholine compound, which may reduce CYP-mediated metabolism and phospholipidosis risk. No experimentally measured logD₇.₄ values were found for either compound.

Lipophilicity Drug-likeness ADME prediction

Conformational Pre-organization: Morpholine Chair Conformation vs. Piperidine Flexibility

Crystallographic data for a close structural analog confirms that the morpholine ring in 4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine adopts a well-defined chair conformation, with the thiophene ring forming dihedral angles of 26.04° and 74.07° relative to the benzene ring and the morpholine mean plane, respectively [1]. This contrasts with the piperidine analog (CAS 320424-01-9), where the piperidine ring can undergo rapid chair-chair interconversion, presenting a dynamically averaged binding surface. The conformational restriction imposed by the morpholine oxygen reduces the entropic penalty upon target binding and may yield a more defined pharmacophore for structure-based optimization. No comparative crystallographic or binding data between the morpholine and piperidine analogs were identified in the literature.

Conformational analysis Structure-based design Crystallography

Core Scaffold Biological Relevance: 4,5-Dihydronaphtho[1,2-b]thiophene Derivatives Are Validated for Metabolic Indications

The Taisho Pharmaceutical patent WO2005012284A1 demonstrates that 4,5-dihydronaphtho[1,2-b]thiophene derivatives bearing various R₁ substituents at the 2-position are effective in reducing hepatic triglyceride content and lowering blood glucose levels in preclinical models [1]. Although the patent exemplifies 1-hydroxyalkyl and acyl R₁ groups rather than morpholine amides, it establishes that the 4,5-dihydronaphtho[1,2-b]thiophene core is a privileged scaffold for metabolic target engagement. This class-level validation provides a rationale for prioritizing the morpholine analog in metabolic screening cascades, as it combines the validated core with a polarity-enhancing amide substituent that may improve physicochemical developability [2]. No direct comparative in vivo efficacy data for the morpholine vs. other R₁ variants are publicly available.

Metabolic disease Triglyceride lowering Glucose reduction

Application Scenarios Where 4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine Offers Differentiated Value


Metabolic Disease Screening Cascades Requiring a Polarity-Modulated Naphthothiophene Core

The Taisho patent (WO2005012284A1) establishes that 4,5-dihydronaphtho[1,2-b]thiophene derivatives can reduce hepatic triglycerides and blood glucose in vivo [1]. The morpholine analog combines this validated scaffold with a lower computed logP (3.0) and higher TPSA (57.8 Ų) than the piperidine analog, predicting improved aqueous solubility and reduced phospholipidosis risk [2]. This makes it a suitable candidate for metabolic disease screens where the lipophilic piperidine or piperazine congeners may suffer from poor solubility or non-specific binding.

Structure-Guided Optimization Campaigns Leveraging Conformational Restriction

The morpholine ring in the target compound adopts a well-defined chair conformation with fixed dihedral angles relative to the naphthothiophene plane, as confirmed by single-crystal X-ray diffraction of a closely related analog [1]. This conformational pre-organization provides a structurally rigid pharmacophoric anchor, offering advantages in fragment-based drug design (FBDD) or structure-based lead optimization where the flexible piperidine analog (CAS 320424-01-9) would introduce conformational ambiguity and an unfavorable entropic binding penalty.

Property-Based Fragment or Lead-Like Library Enrichment

With a molecular weight of 299.4 Da, XLogP3 of 3.0, TPSA of 57.8 Ų, and zero H-bond donors, the compound falls within lead-like physicochemical space [1]. Its three H-bond acceptor sites and single rotatable bond distinguish it from the piperidine analog, which is more lipophilic and has only two acceptors. These properties support its inclusion in diversity-oriented screening libraries where balanced polarity and reduced lipophilicity are desired to minimize assay interference.

Procurement of a Well-Characterized Naphthothiophene Amide for SAR Expansion

The compound is available from multiple commercial suppliers with defined purity (≥90%) and is described by a complete set of computed molecular descriptors (exact mass 299.098 Da, monoisotopic mass 299.098 Da) [1][2]. Its structural distinctiveness relative to the more common piperidine (CAS 320424-01-9) and piperazine-2-one (CAS 924060-07-1) analogs makes it a valuable tool compound for systematic SAR studies exploring the effect of the amide heterocycle on target potency, selectivity, and ADME properties within the naphthothiophene class.

Quote Request

Request a Quote for 4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.